3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one is a complex organic compound featuring a spirocyclic structure that includes both nitrogen and oxygen atoms. This compound is characterized by its unique arrangement of functional groups, which contribute to its potential biological activities. The presence of a benzyl group enhances its chemical properties, making it an interesting subject for research in medicinal chemistry and pharmacology.
The compound can be synthesized from various precursors through several organic reactions. Its structural uniqueness has attracted attention for applications in drug development and biological studies.
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one belongs to the class of spirocyclic compounds, specifically diazaspiro compounds, which are known for their diverse biological activities. These compounds are often studied for their potential in therapeutic applications, including antitumor and antiviral properties.
The synthesis of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one typically involves multi-step synthetic routes that include:
Common synthetic routes may involve the following steps:
Reagents such as sodium hydride or potassium carbonate may be used to facilitate these reactions under specific temperature and pressure conditions to optimize yield and purity.
The molecular formula for 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can be represented as . The structure consists of a dodecane backbone with a spirocyclic arrangement involving two nitrogen atoms and one oxygen atom in the ring system.
Key structural features include:
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to bind effectively to enzymes or receptors, modulating their activity.
The binding interactions can lead to:
The compound exhibits typical characteristics associated with spirocyclic compounds:
Key chemical properties include:
Relevant data indicates that these properties enhance its potential applications in medicinal chemistry.
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one has significant potential in various scientific fields:
The systematic name "3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one" provides precise structural information according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down the name: "spiro[5.6]dodecane" denotes a spirocyclic system where two rings share a single carbon atom (spiroatom), with one ring containing 5 atoms and the other containing 6 atoms, forming a 12-membered parent structure. The "8-oxa" component specifies an oxygen atom at position 8, while "3,11-diaza" indicates nitrogen atoms at positions 3 and 11. The "10-one" suffix identifies a ketone functional group at position 10, and the "3-benzyl" prefix describes a benzyl substituent attached to the nitrogen at position 3 [2] [6]. This nomenclature places the compound within the broader class of heteraspirocyclic molecules characterized by the orthogonal orientation of rings that imposes significant three-dimensionality—a feature increasingly valued in modern drug design for its ability to access novel chemical space.
Structurally, this molecule belongs to a pharmaceutically relevant subclass of spirocycles containing multiple heteroatoms. The central spiro[5.6]dodecane scaffold differentiates it from smaller spirocycles like the spiro[3.3]heptane derivative (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1181816-12-5) [6] and the spiro[3.4]octane system exemplified by 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives [2]. The benzyl substitution at N-3 is a critical pharmacophore element, mirroring structural motifs seen in bioactive analogs like 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5053-14-5) [3].
Table 1: Structural Comparison of Related Spirocyclic Compounds
Compound Name | Ring System | Heteroatom Positions | Key Substituents | CAS Number |
---|---|---|---|---|
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one | Spiro[5.6]dodecane | 8-oxa, 3,11-diaza | 3-Benzyl, 10-ketone | Not Available |
8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Spiro[4.5]decane | 1-oxa, 3,8-diaza | 8-Benzyl, 2-ketone | 5053-14-5 |
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene derivative | Spiro[3.4]octane | 5-oxa, 2,6-diaza | Varied biphenylmethyl groups | Not Specified |
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Spiro[3.3]heptane | 2-aza | 2-Boc protection, 6-ketone | 1181816-12-5 |
Diazaspirocyclic scaffolds have undergone significant evolution in medicinal chemistry, transitioning from simple synthetic curiosities to sophisticated therapeutic cores. Early examples focused primarily on monocyclic or fused bicyclic systems, but the discovery of improved physicochemical and pharmacological properties in spirocyclic frameworks accelerated their investigation. The strategic incorporation of multiple heteroatoms emerged as a response to limitations in metabolic stability and bioavailability observed in purely hydrocarbon-based spirocycles [6].
The 2010s marked a turning point with spirocyclic compounds entering clinical evaluation, particularly in metabolic diseases and oncology. A seminal advancement was the discovery of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for type 2 diabetes treatment [2]. This work demonstrated that careful manipulation of spirocyclic architecture could achieve exceptional target selectivity while maintaining favorable pharmacokinetic profiles. The optimization campaign exemplified the delicate balance required in spirocyclic drug design: introduction of a carboxyl group enhanced SSTR5 potency but initially increased hERG channel inhibition—a risk mitigated through strategic replacement with isonipecotic acid to reduce π-related cardiotoxicity [2].
More recently, diazaspiro scaffolds have been incorporated into targeted protein degradation platforms. Patent literature reveals spirocyclic linkers and attachment points in proteolysis-targeting chimeras (PROTACs), leveraging their rigidity and spatial control to optimize ternary complex formation [4]. The tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivative (CAS 1181816-12-5), developed by Boehringer Ingelheim, exemplifies industry adoption of these scaffolds as components in chemical biology probes [6].
Spirocyclic frameworks offer distinct advantages in bioactive molecule design, primarily through their ability to modulate three-dimensional complexity while maintaining molecular efficiency. The 3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one scaffold exemplifies these principles through several key features:
Stereochemical Complexity: The spiro junction creates a quaternary carbon center that restricts conformational flexibility. This preorganization can enhance binding affinity and selectivity for target proteins through reduced entropy penalty upon binding. The orthogonal ring arrangement accesses distinct spatial orientations often inaccessible to flat aromatic systems or flexible aliphatic chains [6].
Improved Physicochemical Profiles: Incorporation of heteroatoms (N, O) within the spirocyclic framework enhances aqueous solubility compared to purely hydrocarbon spirocycles. The ketone at position 10 provides a hydrogen-bond acceptor site that can improve membrane permeability and bioavailability. Computational analysis of related spiro compounds (e.g., log P predictions for 1181816-12-5 ranging 0.45-2.37 across different calculation methods) indicates favorable lipophilicity profiles [6].
Reduced Metabolic Vulnerability: Saturation inherent to spiro[5.6] systems decreases susceptibility to oxidative metabolism compared to aromatic or heteroaromatic rings. Strategic placement of heteroatoms can further direct metabolism away from critical regions, extending half-life. The benzyl group at N-3 provides synthetic versatility for structure-activity relationship exploration while maintaining metabolic stability through steric protection of the nitrogen [3] [4].
Target Versatility: Spirocyclic diaza scaffolds demonstrate remarkable adaptability across target classes. The structural similarity to 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives highlights potential in G-protein coupled receptor modulation (e.g., SSTR5 antagonism) [2]. Patent literature indicates applications in kinase inhibition, epigenetic modulation, and protein-protein interaction disruption, particularly when incorporated into bifunctional molecules like degraders [4]. The constrained three-dimensional structure enables precise positioning of pharmacophores against biologically relevant targets that resist conventional flat molecules.
Table 2: Therapeutic Applications of Structurally Related Spirocyclic Compounds
Therapeutic Area | Compound Example | Biological Target | Key Structural Features | Ref. |
---|---|---|---|---|
Type 2 Diabetes | 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives | Somatostatin Receptor Subtype 5 (SSTR5) | Biphenylmethyl group, carboxylic acid substituent | [2] |
Targeted Protein Degradation | Spirocyclic-based PROTACs | E3 Ligase Engagement (e.g., cereblon) | Spiro linker connecting target binder to E3 ligand | [4] |
Oncology (Chemical Probe) | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Undisclosed cancer target | Compact spiro[3.3]heptane with ketone and Boc protection | [6] |
Undisclosed | 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Not specified | N3-benzyl, spiro[4.5]decane core with lactam | [3] |
The 3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one scaffold embodies contemporary strategies in lead optimization where three-dimensionality, controlled rigidity, and balanced lipophilicity converge to address challenging targets. Its structural features position it advantageously for exploration in central nervous system disorders (potential BBB permeability suggested by computational models of related compounds) [6], oncology (spatial control for protein degradation), and infectious diseases (scaffold diversity to overcome resistance mechanisms). The benzyl group provides a versatile handle for further derivatization, enabling rapid exploration of structure-activity relationships while maintaining the core spirocyclic advantages that have revolutionized modern medicinal chemistry approaches to difficult targets.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0